molecular formula C9H13N3O6 B1677216 Mizoribine CAS No. 50924-49-7

Mizoribine

Numéro de catalogue B1677216
Numéro CAS: 50924-49-7
Poids moléculaire: 259.22 g/mol
Clé InChI: HZQDCMWJEBCWBR-UUOKFMHZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mizoribine (MZB) is an imidazole nucleoside used in renal transplantation, steroid-resistant nephrotic syndrome, IgA nephropathy, lupus, as well as for adults with rheumatoid arthritis, lupus nephritis, and other rheumatic diseases .


Synthesis Analysis

Mizoribine is an immunosuppressant that functions as an inhibitor of purine synthesis. It inhibits inosine monophosphate dehydrogenase, a rate-limiting enzyme in the de novo pathway of purine synthesis, thereby inhibiting lymphocytic proliferation .


Molecular Structure Analysis

Mizoribine has a molecular formula of C9H13N3O6 and an average mass of 259.216 Da .


Chemical Reactions Analysis

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, resulting in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides .


Physical And Chemical Properties Analysis

Mizoribine has a density of 2.1±0.1 g/cm3, a boiling point of 755.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C .

Applications De Recherche Scientifique

Summary of the Application

Mizoribine has been found to have potent antiviral activity against Foot-and-Mouth Disease Virus (FMDV) replication in IBRS-2 cells .

Methods of Application or Experimental Procedures

The study involved the use of a time-of-drug-addition assay to demonstrate that Mizoribine functions at the early stage of replication . The antiviral effect of Mizoribine on FMDV was also tested in vivo .

Results or Outcomes

The results revealed that Mizoribine could be a potential antiviral drug against FMDV .

2. Suppression of CD4+ T-cell–Mediated Pathogenesis in Dry Eye Disease

Summary of the Application

The study investigated the effect of topical application of Mizoribine (MZR) eye drops on CD4+ T-cell–mediated immunity and epithelial damage in the ocular surface of dry eye disease (DED) .

Methods of Application or Experimental Procedures

Topical application of MZR or vehicle eye drops was performed in mice subjected to desiccating stress (DS) . The phenol red cotton test was used to measure tear production, and Oregon-green-dextran (OGD) staining was performed to assess corneal epithelial barrier function .

Results or Outcomes

Compared to vehicle control mice, topical MZR-treated mice showed increased tear production, decreased goblet cell loss, and improved corneal barrier function . Topical application of MZR suppressed the expression of MMP-9 in corneal epithelium and apoptosis in the ocular surface . It also decreased CD4+ T cells infiltration, with decreased production of IFN-γ and IL-17A, and increased production of IL-13 in the conjunctiva .

3. Comparison of Treatment Effect and Tolerance of Topical Application

Summary of the Application

The study aimed to compare the treatment effects and tolerability of a topical application of Mizoribine (MZR) and cyclosporine A (CsA) eye drops in a mouse dry eye model .

Methods of Application or Experimental Procedures

The study involved the topical application of MZR and CsA eye drops on mice subjected to a dry eye model . The treatment effects and tolerability of both drugs were then compared .

4. Antiviral Activity Against Foot-And-Mouth Disease Virus

Summary of the Application

Mizoribine has been found to have potent antiviral activity against Foot-and-Mouth Disease Virus (FMDV) replication in IBRS-2 cells .

Methods of Application or Experimental Procedures

The study involved the use of a time-of-drug-addition assay to demonstrate that Mizoribine functions at the early stage of replication . The antiviral effect of Mizoribine on FMDV was also tested in vivo .

Results or Outcomes

The results revealed that Mizoribine could be a potential antiviral drug against FMDV .

Safety And Hazards

Mizoribine may cause skin irritation, serious eye irritation, and may damage fertility or the unborn child. It may also cause genetic defects .

Orientations Futures

Some studies suggest that mizoribine could inhibit the replication of BK polyomavirus (BKPyV). Therefore, conversion from mycophenolate mofetil (MMF) to mizoribine in the early stages of BKPyV infection could improve kidney allograft prognosis .

Propriétés

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDCMWJEBCWBR-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045777
Record name 5-Hydroxy-1-beta-D-ribofuranosylimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mizoribine

CAS RN

50924-49-7
Record name Mizoribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50924-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mizoribine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050924497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mizoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12617
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-1-beta-D-ribofuranosylimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mizoribine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIZORIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JR41A10VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mizoribine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mizoribine
Reactant of Route 2
Mizoribine
Reactant of Route 3
Mizoribine
Reactant of Route 4
Mizoribine
Reactant of Route 5
Mizoribine
Reactant of Route 6
Mizoribine

Citations

For This Compound
7,590
Citations
S Yokota - Pediatrics international, 2002 - Wiley Online Library
Mizoribine is a new immunosuppressive drug and was authorized by the Japanese Government in 1984. The strong immunosuppressive activity of mizoribine was already …
Number of citations: 133 onlinelibrary.wiley.com
Y Kawasaki - Clinical and Developmental Immunology, 2009 - hindawi.com
Mizoribine (MZB) is an imidazole nucleoside and an immunosuppressive agent. The immunosuppressive effect of MZB has been reported to be due to the inhibition of DNA synthesis in …
Number of citations: 92 www.hindawi.com
H Ishikawa - Current medicinal chemistry, 1999 - books.google.com
… Mizoribine Mizoribine (MZFl) is a nucleoside of the imidazole class, isolated from the culture medium of the mold Eupenicillium brefeldianum M-2166, which was found in the soil of Hachijo …
Number of citations: 207 books.google.com
S Takahashi, H Wakui, JÅ Gustafsson, J Zilliacus… - Biochemical and …, 2000 - Elsevier
Mizoribine (MIZ) is a novel imidazole nucleoside with immunosuppressive activity. MIZ has been approved in Japan and combination therapy with MIZ and glucocorticoids has been …
Number of citations: 119 www.sciencedirect.com
T Kuramoto, T Daikoku, Y Yoshida, M Takemoto… - … of Pharmacology and …, 2010 - ASPET
… activity of mizoribine in vitro and its synergistic activity with ganciclovir. Mizoribine suppressed replication and at the EC 50 for plaque inhibition of 12.0 μg/ml. Mizoribine and ganciclovir …
Number of citations: 56 jpet.aspetjournals.org
H Itoh, A Komatsuda, H Wakui, AB Miura… - Journal of Biological …, 1999 - ASBMB
… mizoribine, but no report has been shown for mizoribine-specific binding proteins. Until now, the immunophilins of mizoribine … search mizoribine-binding proteins using mizoribine affinity …
Number of citations: 99 www.jbc.org
K Yoshioka, Y Ohashi, T Sakai, H Ito, N Yoshikawa… - Kidney international, 2000 - Elsevier
… This study was conducted to evaluate the efficacy and safety of mizoribine, a relatively new … 99 mizoribine- and 98 placebo-treated patients. The relapse rate was lower in the mizoribine …
Number of citations: 165 www.sciencedirect.com
LA Turka, J Dayton, G Sinclair… - The Journal of …, 1991 - Am Soc Clin Investig
… , mizoribine, has been used to prevent rejection of organ allografts in humans and in animal models. Based on studies in cell lines, mizoribine … studied the effect of mizoribine on human …
Number of citations: 187 www.jci.org
A Nakajo, J Khoshnoodi, H Takenaka… - Journal of the …, 2007 - journals.lww.com
… in part, from a direct effect of mizoribine on the podocyte. Compelling evidence demonstrates … of mizoribine on nephrin biogenesis during ER stress. We report that mizoribine restored …
Number of citations: 95 journals.lww.com
M Saijo, S Morikawa, S Fukushi, T Mizutani… - Antiviral research, 2005 - Elsevier
… Mizoribine is phosphorylated by adenosine kinase and converted its active form, mizoribine 5′-monophosphate. This activated form of mizoribine acts as an inhibitor of the enzyme, …
Number of citations: 84 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.